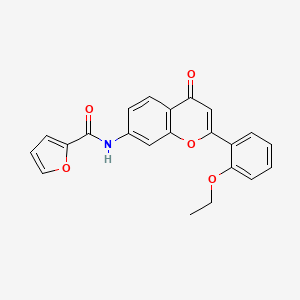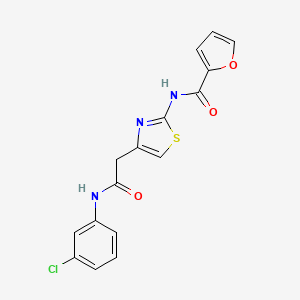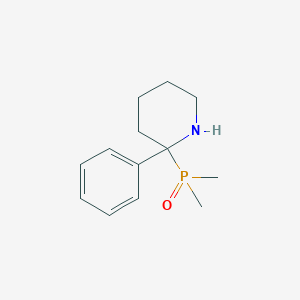
2-Dimethylphosphoryl-2-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylphosphoryl-2-phenylpiperidine (DMPP) is a chemical compound that belongs to the class of organophosphate compounds. It is widely used in scientific research as a tool to study the mechanism of action of acetylcholine receptors. DMPP is a potent agonist of nicotinic acetylcholine receptors, which are important targets for the development of new drugs for various diseases.
Wissenschaftliche Forschungsanwendungen
Electroluminescence and Emissive Materials
A class of color-tunable emitting amorphous molecular materials, characterized by reversible anodic oxidation and cathodic reduction, intense fluorescence emission, and the formation of stable amorphous glasses with high glass-transition temperatures above 120 °C, has been discovered. These materials function as excellent emitting materials for organic electroluminescent (EL) devices, capable of emitting multicolor light, including white. They also serve as good host materials for emissive dopants in organic EL devices, allowing for color tuning and leading to enhanced performance (Doi et al., 2003).
DNA Binding and Cleavage
Studies have shown that mixed polypyridyl ruthenium(II) complexes exhibit significant DNA-binding behaviors, with some promoting the single-stranded cleavage of plasmid pBR 322 DNA upon irradiation. These findings indicate that such complexes could bind to DNA via partial intercalation from the minor/major groove, highlighting their potential as tools in biochemistry and molecular biology for studying DNA interactions and cleavage mechanisms (Tan & Chao, 2007).
Superoxide Dismutase Mimetic and Anticancer Activities
Research has revealed that copper complexes of 2,2-dimethylpentanedioic acid and 3,3-dimethylpentanedioic acid not only exhibit superoxide dismutase (SOD) mimetic activity but also show potential for cancer chemotherapy towards hepatocellular carcinoma and kidney adenocarcinoma cell lines. This highlights the therapeutic potential of these complexes in treating cancer, offering a promising avenue for the development of novel anticancer drugs (Devereux et al., 2006).
Eigenschaften
IUPAC Name |
2-dimethylphosphoryl-2-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NOP/c1-16(2,15)13(10-6-7-11-14-13)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRLSDVQHBPWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1(CCCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

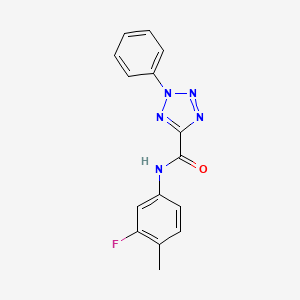
![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)
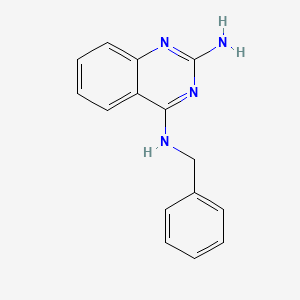
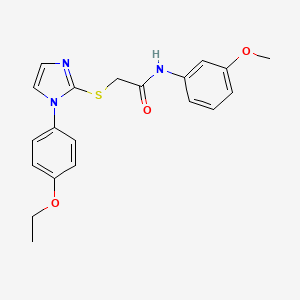
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide](/img/structure/B2610230.png)
![4-Bromobenzo[c][1,2,5]oxadiazole](/img/structure/B2610231.png)
![4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610232.png)
![3-(3,5-dimethoxyphenyl)-1-(2-oxo-2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2610233.png)
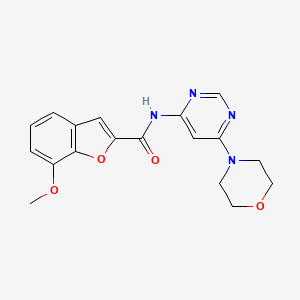

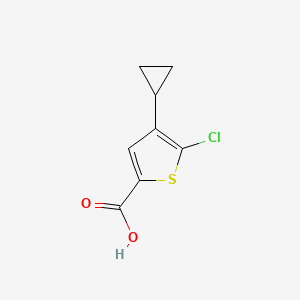
![2-((2-(Dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2610240.png)
